

# A Comparative Analysis of Nerandomilast for Idiopathic Pulmonary Fibrosis

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An Objective Evaluation of a Novel Phosphodiesterase 4B Inhibitor Against Current Standards of Care in the Treatment of Idiopathic Pulmonary Fibrosis.

This guide provides a detailed comparative analysis of Nerandomilast (formerly BI 1015550), a first-in-class preferential phosphodiesterase 4B (PDE4B) inhibitor, against the established treatments for Idiopathic Pulmonary Fibrosis (IPF), Nintedanib and Pirfenidone. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, preclinical data, and pivotal clinical trial outcomes for these therapies. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for the cited clinical trials are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

## Introduction to Therapeutic Agents for Idiopathic Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis is a progressive and fatal lung disease characterized by the relentless scarring of lung tissue.<sup>[1]</sup> For years, the therapeutic landscape was limited to two antifibrotic agents, Nintedanib and Pirfenidone, which slow disease progression but are associated with significant side effects.<sup>[2]</sup> The recent emergence of Nerandomilast offers a novel therapeutic approach with a distinct mechanism of action, potentially addressing some of the unmet needs in IPF treatment.<sup>[1][3]</sup>

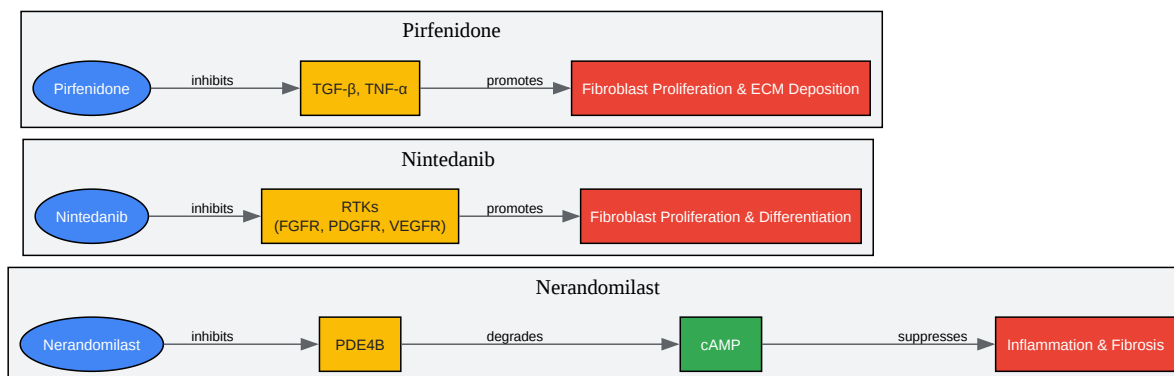
## Mechanism of Action

The therapeutic agents discussed in this guide employ different mechanisms to combat the progression of pulmonary fibrosis.

Nerandomilast is an oral, preferential inhibitor of phosphodiesterase 4B (PDE4B), an enzyme highly expressed in the lungs that plays a crucial role in inflammation and fibrosis.<sup>[4]</sup> By inhibiting PDE4B, Nerandomilast increases intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP has dual antifibrotic and anti-inflammatory effects, suppressing the activation of inflammatory cells and inhibiting fibroblast proliferation and their transformation into myofibroblasts, the key effector cells in fibrosis.

Nintedanib is an intracellular inhibitor that targets multiple tyrosine kinases. It blocks the activity of fibroblast growth factor receptors (FGFR), platelet-derived growth factor receptors (PDGFR), and vascular endothelial growth factor receptors (VEGFR). By inhibiting these signaling pathways, Nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts into myofibroblasts.

Pirfenidone exhibits antifibrotic, anti-inflammatory, and antioxidant properties, though its exact molecular target is not fully elucidated. It is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF- $\beta$ ) and tumor necrosis factor-alpha (TNF- $\alpha$ ). This modulation of key signaling pathways helps to reduce fibroblast proliferation and the deposition of extracellular matrix.



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**Caption:** Signaling pathways of Nerandomilast, Nintedanib, and Pirfenidone.

## Preclinical Evidence for Nerandomilast

Preclinical studies have demonstrated the anti-inflammatory and antifibrotic properties of Nerandomilast in both in vitro and in vivo models of lung fibrosis. In a bleomycin-induced rat model, Nerandomilast improved lung mechanics and reduced fibrosis as assessed by micro-computed tomography and histology. It also led to a downregulation of epithelial injury biomarkers, indicating its antifibrotic efficacy. Furthermore, in vitro studies have shown that Nerandomilast suppresses TGF- $\beta$ 1-mediated fibroblast-to-myofibroblast transition and extracellular matrix gene expression, with synergistic effects observed when combined with Nintedanib.

## Clinical Trial Data

The efficacy and safety of Nerandomilast, Nintedanib, and Pirfenidone have been evaluated in large, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The pivotal trials for each drug are FIBRONEER-IPF for Nerandomilast, the pooled INPULSIS-1 and INPULSIS-2 trials for Nintedanib, and the ASCEND trial for Pirfenidone.

## Efficacy

The primary endpoint in these trials was the change in Forced Vital Capacity (FVC), a key measure of lung function.

Table 1: Primary Efficacy Endpoint - Change in Forced Vital Capacity (FVC)

Drug	Trial	Dosage	Treatment Duration	Mean Change in FVC from Baseline (mL/year)	Placebo	Difference vs. Placebo (mL/year)	p-value
Nerando milast	FIBRON EER-IPF	9 mg twice daily	52 weeks	-84.6	-165.8	81.2	<0.001
18 mg twice daily	-98.6	67.2	<0.001				
Nintedanib	INPULSIS (pooled)	150 mg twice daily	52 weeks	-114.7	-239.9	125.2	<0.001
Pirfenidone	ASCEND	2403 mg/day	52 weeks	-235	-428	193	<0.001

Note: Data for Pirfenidone in the ASCEND trial is presented as the mean change in FVC at week 52, not annualized.

Table 2: Key Secondary Efficacy Endpoints

Drug	Trial	Endpoint	Result	p-value
Nerandomilast	FIBRONEER-IPF	Time to first acute IPF exacerbation, hospitalization for respiratory cause, or death	Not met	Not significant
Nintedanib	INPULSIS (pooled)	Time to first acute exacerbation	Hazard Ratio: 0.64	0.005
Change in SGRQ total score	Difference vs. Placebo: -2.80	0.02		
Pirfenidone	ASCEND	Change in 6-minute walk distance	Reduced decline	0.04
Progression-free survival	Hazard Ratio: 0.57	<0.001		

## Safety and Tolerability

The safety and tolerability profiles of the three drugs differ, which is an important consideration in clinical practice.

Table 3: Common Adverse Events (>10% incidence and more frequent than placebo)

Adverse Event	Nerandomilast (18 mg) FIBRONEER- IPF (%)	Nintedanib INPULSIS (pooled) (%)	Pirfenidone ASCEND (%)	Placebo (pooled) (%)
Diarrhea	36.6	62.4	18.8	18.4 (INPULSIS)
Nausea	Not reported >10%	24.5	36.1	8.7 (INPULSIS)
Decreased Appetite	Not reported >10%	10.3	20.7	7.9 (ASCEND)
Vomiting	Not reported >10%	11.6	12.9	3.2 (INPULSIS)
Abdominal Pain	Not reported >10%	14.6	14.4	4.3 (INPULSIS)
Rash	Not reported >10%	Not reported >10%	28.1	9.0 (ASCEND)
Photosensitivity Reaction	Not reported >10%	Not reported >10%	9.7	1.1 (ASCEND)

Table 4: Treatment Discontinuation due to Adverse Events

Drug	Trial	Discontinuation Rate (%)	Placebo Discontinuation Rate (%)
Nerandomilast (18 mg)	FIBRONEER-IPF	14.0	10.7
Nintedanib	INPULSIS (pooled)	20.6	15.0
Pirfenidone	ASCEND	14.4	10.8

## Experimental Protocols

The following sections provide an overview of the methodologies for the pivotal Phase 3 clinical trials.

## FIBRONEER-IPF (Nerandomilast)

- Official Title: A Double Blind, Randomized, Placebo-controlled Trial Evaluating the Efficacy and Safety of nerandomilast Over at Least 52 Weeks in Patients With Idiopathic Pulmonary Fibrosis (IPF).
- Design: A Phase 3, double-blind, randomized, placebo-controlled trial. Patients were randomized 1:1:1 to receive Nerandomilast 9 mg twice daily, Nerandomilast 18 mg twice daily, or placebo for at least 52 weeks. Randomization was stratified by the use of background antifibrotic therapy.
- Patient Population: 1,177 patients with IPF across more than 30 countries.
- Inclusion Criteria: Diagnosis of IPF.
- Exclusion Criteria: Not detailed in the provided search results.
- Primary Endpoint: Absolute change from baseline in Forced Vital Capacity (FVC) in mL at week 52.
- Key Secondary Endpoint: Time to the first occurrence of a composite of acute IPF exacerbation, hospitalization for a respiratory cause, or death.

## INPULSIS (Nintedanib)

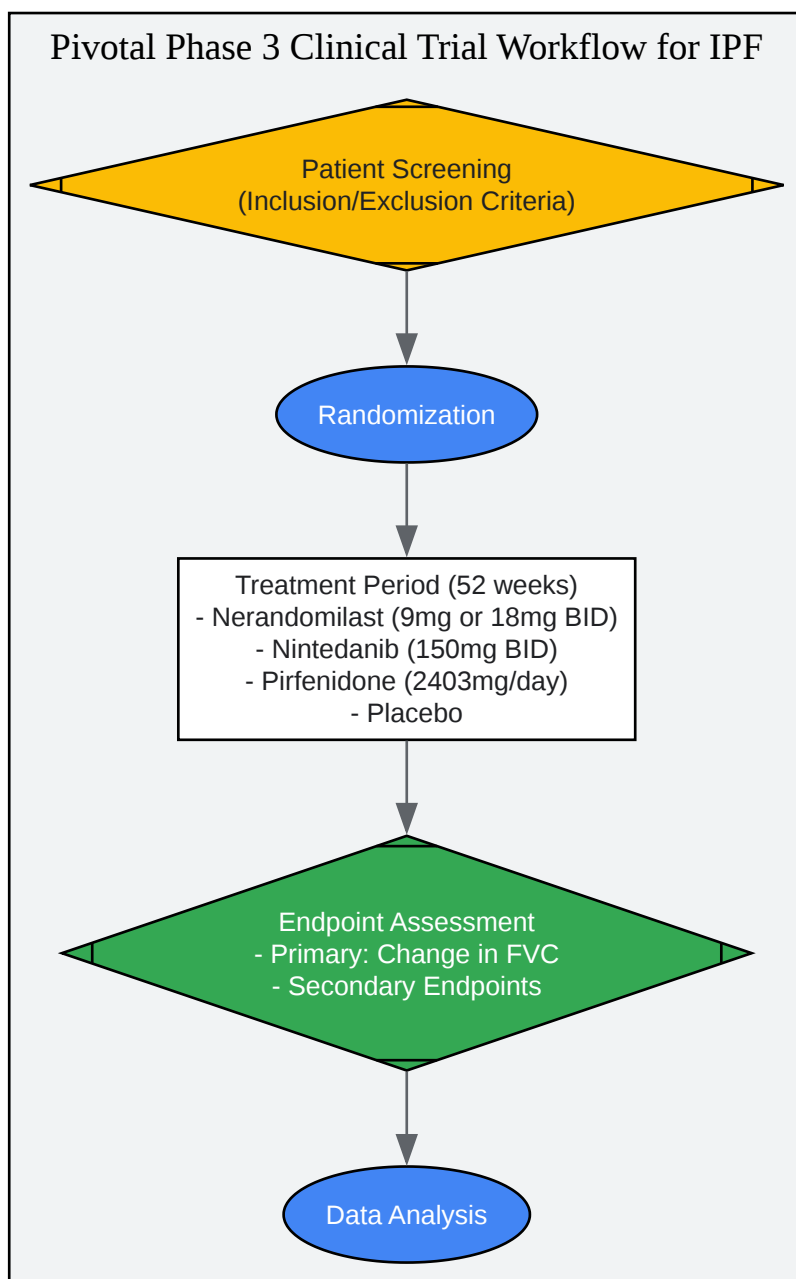
- Official Title: Efficacy and Safety of Nintedanib in Patients With Idiopathic Pulmonary Fibrosis.
- Design: Two replicate Phase 3, randomized, double-blind, placebo-controlled trials (INPULSIS-1 and INPULSIS-2). Patients were randomized 3:2 to receive Nintedanib 150 mg twice daily or placebo for 52 weeks.
- Patient Population: 1,066 patients in 24 countries.

- Inclusion Criteria: Age  $\geq 40$  years, diagnosis of IPF within 5 years, FVC  $\geq 50\%$  of predicted value, and diffusing capacity for carbon monoxide (DLCO) of 30–79% of predicted value.
- Exclusion Criteria: Not detailed in the provided search results.
- Primary Endpoint: Annual rate of decline in FVC in mL.
- Key Secondary Endpoints: Change from baseline in the total score on the St. George's Respiratory Questionnaire (SGRQ) and time to first acute exacerbation.

## ASCEND (Pirfenidone)

- Official Title: Efficacy and Safety of Pirfenidone in Patients with Idiopathic Pulmonary Fibrosis (IPF).
- Design: A Phase 3, randomized, double-blind, placebo-controlled trial. Patients were randomized 1:1 to receive oral Pirfenidone (2403 mg/day) or placebo for 52 weeks.
- Patient Population: 555 patients at 127 centers.
- Inclusion Criteria: Diagnosis of IPF, age 40-80 years, FVC 50-90% of predicted, DLCO 30-90% of predicted.
- Exclusion Criteria: Not detailed in the provided search results.
- Primary Endpoint: Change in percent predicted FVC from baseline to week 52.
- Key Secondary Endpoints: Change in 6-minute walk distance and progression-free survival.





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**Caption:** Generalized workflow for the pivotal Phase 3 IPF clinical trials.

## Conclusion

Nerandomilast has demonstrated a statistically significant and clinically meaningful reduction in the decline of lung function in patients with IPF, as evidenced by the FIBRONEER-IPF trial. Its novel mechanism of action as a preferential PDE4B inhibitor offers a new therapeutic strategy

for this devastating disease. While it did not meet its key secondary endpoint related to acute exacerbations, hospitalizations, or death, the primary efficacy results are robust.

In comparison to the established therapies, Nintedanib and Pirfenidone, Nerandomilast shows a comparable effect in slowing FVC decline. The safety profile of Nerandomilast appears favorable, with a similar rate of discontinuation due to adverse events as placebo and a different spectrum of common side effects compared to Nintedanib and Pirfenidone. Specifically, the high incidence of diarrhea and nausea with Nintedanib, and nausea and rash with Pirfenidone, may not be as prominent with Nerandomilast, although diarrhea was the most frequent adverse event in the FIBRONEER-ILD trial.

The availability of a new therapeutic class for IPF is a significant advancement. The distinct mechanism of action and safety profile of Nerandomilast may offer a valuable alternative for patients who do not tolerate or respond adequately to existing treatments. Further research, including long-term extension studies and real-world evidence, will be crucial to fully elucidate the position of Nerandomilast in the clinical management of IPF.

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